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Introduction and Fundamental Concepts

Cementite (FesC), or iron carbide, is a metastable iron-carbon compound with an orthorhombic crystal
structure that plays a critical role in determining the mechanical properties of steel and iron-based materials.
Despite its metastable nature relative to the iron-graphite system, cementite forms preferentially in
conventional steel processing due to more favorable kinetics, making understanding its formation from iron
oxides essential for controlling industrial processes. The transformation of iron oxides to cementite
represents a complex gas-solid reaction pathway that proceeds through intermediate oxide phases before
arriving at the final carbide structure. This transformation is particularly relevant in industrial applications
such as direct reduced iron (DRI) production and in addressing operational challenges like metal dusting

corrosion in industrial furnaces and reactors [1].

The crystalline structure of cementite consists of an orthorhombic unit cell with lattice parameters of a =
0.50837 nm, b = 0.67475 nm, and ¢ = 0.45165 nm when using the Pnma space group convention. Each unit
cell contains twelve iron atoms and four carbon atoms arranged in a complex network where carbon atoms
occupy specific interstitial positions. This arrangement results in exceptional hardness (~700 HV) but also
significant brittleness, properties that profoundly influence the mechanical behavior of steel microstructures
[2] [3]. From a thermodynamic perspective, cementite exhibits a Curie temperature of approximately 483
K (210°C), where it transitions from ferromagnetic to paramagnetic behavior, which influences its thermal

expansion characteristics [4].
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Formation Pathways and Mechanisms

Thermodynamic and Kinetic Foundations

The transformation of iron oxides to cementite occurs through a sequence of reduction and carburization
steps that are highly sensitive to process conditions. The initial reduction of hematite (Fe203) typically
proceeds through intermediate oxides following the sequence: Fe203 — Fez04 — FeO - Fe. This stepwise
reduction occurs under gaseous reducing atmospheres containing H2, CO, or mixtures thereof. The
subsequent carburization of metallic iron to form cementite follows the general reaction: 3Fe + C FesC,

where the carbon source typically derives from CO dissociation or hydrocarbon cracking in the gas phase [5]

[1].

The carbon activity (ac) in the gas phase serves as a critical thermodynamic parameter controlling cementite
formation. Experimental studies have demonstrated that adding as little as 1% CO2 to a H2-CO gas mixture
significantly reduces cementite formation by decreasing carbon activity, while further increases in CO2
content can paradoxically enhance carbide formation through complex kinetic interactions. This nonlinear
response to gas composition highlights the competing thermodynamic and kinetic factors governing
cementite formation [1]. The temperature dependence of cementite formation follows an Arrhenius
relationship, with reported activation energies ranging from 109+12 kJ/mol for massive cementite layer

growth to higher values for powder systems where mass transfer limitations become significant [6].

Phase Transformation Pathways

The transformation from iron oxides to cementite can proceed through two distinct pathways with different

intermediate stages:
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Competing Pathways for Cementite Formation from Iron Oxides

The simultaneous pathway observed particularly in industrial iron ore pellets demonstrates that cementite
formation can initiate before complete reduction to metallic iron, creating a complex microstructure where
iron, wustite, and cementite coexist during intermediate reaction stages. This competing pathway becomes
increasingly significant at higher temperatures (above 850°C) where carbon diffusion rates increase

substantially, allowing carbon to penetrate partially reduced oxide phases [1].
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The formation of cementite can occur through different kinetic modes depending on interface velocity and
elemental diffusivities. The paraequilibrium (PE) mode occurs when carbon diffusion significantly
outpaces substitutional element mobility, resulting in cementite that inherits the substitutional alloy content
of the parent phase without partitioning. In contrast, the orthoequilibrium (OE) mode occurs under
conditions approaching full local equilibrium, allowing for redistribution of substitutional elements between
phases. The early stages of cementite formation during tempering or bainitic transformation typically follow
the PE mode due to the vastly different diffusion coefficients of carbon (D~10712 m?/s) compared to

substitutional elements (D~10718 to 10~2° m?%s) at typical process temperatures [7].

Experimental Protocols and Methodologies

Laboratory-Scale Cementite Formation

The experimental investigation of cementite formation from iron oxides requires precise control of
atmosphere, temperature, and sample characteristics. The following protocol describes a representative

methodology for studying cementite formation kinetics:

Sample Preparation:

e Select industrial iron ore pellets (typically hematite, Fe203) with characterized composition and
porosity (26-34%)

e Prepare pellets by cutting or grinding to achieve uniform size distribution (62-125 pm recommended)

e For some applications, cold-roll high-purity iron foils (99.98% Fe) to 1 mm thickness, followed by
recrystallization at 973 K for 2 hours under hydrogen flow

e Polish samples using successive abrasive papers followed by diamond suspension (1 pm final)

e Clean ultrasonically in ethanol to remove surface contaminants [6] [1]

Reduction and Carburization Apparatus:

e Employ a thermogravimetric analysis (TGA) setup with horizontal or vertical quartz tube furnace

e Ensure precise temperature control (z1 K) in the hot zone

¢ Implement a gas delivery system with mass flow controllers for Hz2, CO, and inert gases (N2, Ar)

¢ Include a rapid quenching system for arresting reactions at specific time points

e For cementite layer growth studies, incorporate a water-flushed container for quick cooling [6] [1]

Experimental Procedure:
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Place sample in the cool zone of the reaction tube under inert gas flow (Ar or N2 at 1 L/min)

Ramp furnace temperature to the target experimental temperature (783-1223 K)

Switch to reducing/carburizing gas mixture (typical composition: 13% NHs, 58% Hz, 20% CO, 9% Nz
for layer growth; H2/CO mixtures for pellets)

Rapidly transfer sample to the hot zone to initiate reaction

Monitor mass change continuously using microbalance

After predetermined time, rapidly quench sample to room temperature

Repeat for various times to establish kinetic profile [6] [1]

Characterization Techniques

Microstructural Analysis:

Prepare cross-sections by embedding samples in resin (e.g., Polyfast) followed by grinding and
polishing

Etch using 1% Nital with 0.1% HCI or specialized etchants (alkaline sodium picrate, potassium
permanganate) to highlight cementite

Analyze using light optical microscopy (LOM) with image analysis to quantify cementite area fraction
Perform higher-resolution analysis using scanning electron microscopy (SEM) with backscattered
electron imaging

Use transmission electron microscopy (TEM) for nanoscale characterization of crystal structure and
defects [6] [1]

Phase Identification:

Employ X-ray diffraction (XRD) with CoKa or CuKa radiation to identify crystalline phases
Utilize Rietveld refinement for quantitative phase analysis

For in-situ studies, use high-temperature XRD chambers with controlled atmosphere
Apply electron diffraction in TEM for crystallographic analysis of specific particles [6] [1]

Compositional Analysis:

Use combustion analysis for total carbon content determination

Employ energy-dispersive X-ray spectroscopy (EDS) in SEM for elemental mapping

Apply atom probe tomography (APT) for nanoscale composition measurements, particularly for
substitutional element partitioning

Use X-ray fluorescence (XRF) for bulk composition of starting materials [7] [1]
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Quantitative Data and Kinetic Analysis

Kinetic Parameters and Growth Constants

The formation of cementite follows parabolic growth kinetics, indicating a diffusion-controlled process. The
temperature dependence of cementite layer growth follows an Arrhenius relationship, providing key insights

into the rate-limiting steps of the transformation process.

Table 1: Kinetic Parameters for Cementite Formation Under Different Conditions

Parameter Value Experimental Conditions Reference

Apparent Activation Energy for 109 + 12 kJ/mol Massive cementite on ferrite, [6]

Layer Growth 783-843 K

Growth Constant at 783 K (5.1+£0.2) x NH3/H2/CO/N2 atmosphere [6]
107" m?/s

Growth Constant at 843 K (1.6 £0.8) x NHs/H2/CO/N2 atmosphere [6]
10-1% m?/s

Activation Energy for FeOOH 96.5 kJ/mol H2/CO = 1.5, 62-125 pym [5]

Reduction particles

Activation Energy for Fe20s3 83.6 kJ/mol H2/CO = 1.5, 62-125 pm [5]

Reduction particles

Activation Energy for FeszOa 90.9 kJ/mol H2/CO = 1.5, 62-125 ym [5]

Reduction particles

The growth kinetics of cementite layers can be mathematically described by a modified parabolic growth

law:

[ SA2 =k \cdott+S_0A2 ]
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where S is the layer thickness at time t, k is the parabolic growth constant, and So is the hypothetical initial
layer thickness accounting for initial rapid growth phases. This relationship holds for well-developed
cementite layers where volume diffusion of carbon through the growing cementite layer represents the rate-

limiting step [6].

Process Parameter Optimization

The formation of cementite from iron oxides is highly sensitive to process conditions, with temperature and

gas composition representing the most critical controlling parameters.

Table 2: Effect of Process Parameters on Cementite Formation from Iron Oxides

Optimal Experimental
Parameter Effect .
Value/Range Basis
Temperature 1123 K (850°C) Maximum cementite content [1]
H2/CO Ratio 15 Balanced reduction and carburization [1]
COz Addition 1% (vol) Suppresses carbon deposition while [1]

maintaining carburization potential

NHs Addition  13% (vol) Suppresses soot formation and cementite [6]
disintegration

Reaction 30-60 minutes Sufficient for substantial cementite formation [1]
Time before decomposition initiates

Pellet 26-34% Higher porosity enhances reduction and [1]
Porosity carburization rates

The maximum cementite content observed at approximately 1123 K (850°C) represents a balance between
increasing kinetics with temperature and the onset of cementite decomposition at higher temperatures. At
temperatures above 1223 K (950°C), the cementite decomposition rate increases significantly, leading to

graphite formation and reduced overall cementite content in the final product [1].
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Summary and Research Outlook

The formation of cementite from iron oxides proceeds through a complex interplay of reduction and
carburization reactions that are highly sensitive to process conditions. The transformation typically follows a
pathway involving stepwise reduction of hematite through magnetite and wustite to metallic iron, followed
by carburization to cementite, though under certain conditions direct transformation from wustite to
cementite can occur. The process is optimally conducted at temperatures around 1123 K (850°C) in gas
atmospheres with carefully balanced Hz, CO, and sometimes NH3 content to maximize cementite formation

while minimizing soot deposition and cementite disintegration.

Key challenges in controlling cementite formation include managing the competition between cementite
formation and graphite deposition, maintaining uniform cementite distribution throughout the material,
and preventing cementite decomposition during extended processing times. Future research directions
should focus on developing real-time monitoring techniques for cementite formation, optimizing multi-
stage processing approaches that separate reduction and carburization steps, and exploring catalytic
additives that enhance cementite formation kinetics while suppressing competing reactions. Additionally, the
development of computational models integrating thermodynamics, kinetics, and mass transport represents

a promising approach for optimizing industrial processes involving cementite formation from iron oxides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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